molecular formula C20H26N2O3S B4569451 1-[(3,4-dimethylphenyl)sulfonyl]-4-(4-methoxybenzyl)piperazine

1-[(3,4-dimethylphenyl)sulfonyl]-4-(4-methoxybenzyl)piperazine

Cat. No.: B4569451
M. Wt: 374.5 g/mol
InChI Key: WCPOKWQNEPNWEN-UHFFFAOYSA-N
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Description

1-[(3,4-dimethylphenyl)sulfonyl]-4-(4-methoxybenzyl)piperazine is a useful research compound. Its molecular formula is C20H26N2O3S and its molecular weight is 374.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 374.16641387 g/mol and the complexity rating of the compound is 532. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

HIV-1 Reverse Transcriptase Inhibition

One significant application is in the development of non-nucleoside HIV-1 reverse transcriptase inhibitors (NNRTIs). Analogues of bis(heteroaryl)piperazines (BHAPs), structurally related to the target compound, have shown to be 10-100 times more potent than their predecessors in inhibiting HIV-1 reverse transcriptase, an enzyme crucial for the replication of HIV. This research paves the way for new classes of NNRTIs with potential clinical evaluation for HIV/AIDS treatment (D. Romero et al., 1994).

Adenosine A2B Receptor Antagonism

Another application involves the development of adenosine A2B receptor antagonists, with compounds featuring the piperazine sulfonyl structure exhibiting subnanomolar affinity and high selectivity. These antagonists have potential therapeutic uses in treating diseases where the adenosine A2B receptor plays a role, such as inflammatory diseases. The research identified potent compounds and a new radioligand with specific affinity for adenosine A2B receptors, highlighting the compound's utility in biomedical research (T. Borrmann et al., 2009).

Antimicrobial and Antioxidant Activities

Piperazine derivatives, including those with sulfonyl groups, have been synthesized and evaluated for antimicrobial and antioxidant activities. These compounds exhibit significant activity against pathogenic bacterial and fungal strains, with some showing moderate antioxidant activity. Such studies underscore the potential of piperazine derivatives in developing new antimicrobial and antioxidant agents, contributing to the treatment and management of infectious diseases and oxidative stress-related conditions (L. Mallesha & K. Mohana, 2011).

Anticancer and Antioxidant Efficacies

Research into chrysin-based sulfonylpiperazines has explored their in vitro free radical scavenging potential and cytotoxic efficacies against selected cancer cell lines. These compounds, including variations with sulfonylpiperazine structures, have demonstrated better antioxidant and anticancer efficacies than previously studied chrysin-piperazine precursors. The findings highlight the importance of structural design and substitution in achieving desired biological effects, offering insights into developing new anticancer and antioxidant therapies (Rahul V. Patel et al., 2019).

Properties

IUPAC Name

1-(3,4-dimethylphenyl)sulfonyl-4-[(4-methoxyphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3S/c1-16-4-9-20(14-17(16)2)26(23,24)22-12-10-21(11-13-22)15-18-5-7-19(25-3)8-6-18/h4-9,14H,10-13,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCPOKWQNEPNWEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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